molecular formula C19H18N2O3S B2638089 Methyl 4-((6-isopropylbenzo[d]thiazol-2-yl)carbamoyl)benzoate CAS No. 892843-48-0

Methyl 4-((6-isopropylbenzo[d]thiazol-2-yl)carbamoyl)benzoate

Cat. No.: B2638089
CAS No.: 892843-48-0
M. Wt: 354.42
InChI Key: MEIHSXOURHJEII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((6-isopropylbenzo[d]thiazol-2-yl)carbamoyl)benzoate is a benzoate ester derivative featuring a benzothiazole core substituted with an isopropyl group at the 6-position and a carbamoyl linkage at the 2-position. This compound’s structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors that interact with heterocyclic systems.

Properties

IUPAC Name

methyl 4-[(6-propan-2-yl-1,3-benzothiazol-2-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-11(2)14-8-9-15-16(10-14)25-19(20-15)21-17(22)12-4-6-13(7-5-12)18(23)24-3/h4-11H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIHSXOURHJEII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 4-((6-isopropylbenzo[d]thiazol-2-yl)carbamoyl)benzoate typically involves the reaction of 6-isopropylbenzo[d]thiazole-2-amine with methyl 4-isocyanatobenzoate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The reaction is monitored using techniques such as thin-layer chromatography (TLC) to ensure completion .

Chemical Reactions Analysis

Methyl 4-((6-isopropylbenzo[d]thiazol-2-yl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various substituted derivatives.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds related to methyl 4-((6-isopropylbenzo[d]thiazol-2-yl)carbamoyl)benzoate exhibit significant antitumor properties. For instance, benzothiazole derivatives have been shown to inhibit the activity of specific kinases involved in cancer progression, such as PAK4 (p21-activated kinase 4). In vitro assays demonstrated that these compounds can effectively reduce cell proliferation in various cancer cell lines, including breast cancer models .

Antimicrobial Properties

Benzothiazole derivatives have also been reported to possess antimicrobial activity. The structural characteristics of this compound may contribute to its effectiveness against a range of bacterial and fungal pathogens. Research indicates that modifications in the benzothiazole structure can enhance its antimicrobial efficacy .

Cancer Therapy

The potential use of this compound as an anticancer agent is particularly promising. Studies have shown that it can induce apoptosis in cancer cells and inhibit metastasis by targeting specific signaling pathways .

Anti-inflammatory Applications

There is emerging evidence suggesting that benzothiazole derivatives may exhibit anti-inflammatory effects by inhibiting COX enzymes, which are pivotal in inflammatory processes. This could position this compound as a candidate for treating inflammatory diseases .

Case Study 1: Antitumor Efficacy

A study involving a series of benzothiazole derivatives demonstrated that one compound significantly inhibited PAK4 activity and reduced tumor growth in xenograft models of triple-negative breast cancer (TNBC). The compound was shown to induce cell cycle arrest and apoptosis while sparing normal cells from toxicity .

Case Study 2: Antimicrobial Testing

In another research effort, various benzothiazole derivatives were synthesized and tested against common bacterial strains. One derivative exhibited potent antibacterial activity, suggesting that modifications to the benzothiazole structure can enhance its antimicrobial properties .

Mechanism of Action

The mechanism of action of Methyl 4-((6-isopropylbenzo[d]thiazol-2-yl)carbamoyl)benzoate involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Core Heterocyclic Modifications

The benzothiazole ring in the target compound distinguishes it from analogs with other heterocycles. For example:

  • Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) and Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate (I-6232) () replace the benzothiazole with pyridazine rings.
  • Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate (I-6473) () incorporates an isoxazole ring, which is smaller and more polar than benzothiazole, possibly reducing membrane permeability compared to the target compound.

Substituent Effects

  • Isopropyl vs. Methyl Groups: The 6-isopropyl substituent on the benzothiazole in the target compound introduces steric bulk, which may enhance selectivity for hydrophobic binding pockets compared to simpler methyl-substituted analogs like 2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide (No. 25) ().
  • Carbamoyl vs. Thioether Linkages: The carbamoyl group in the target compound contrasts with thioether linkages in analogs like 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide (No. 40) ().

Ester Group Variations

  • Methyl vs. Ethyl Esters : The methyl ester in the target compound may confer faster metabolic hydrolysis compared to ethyl esters in I-6230 or I-6473 (), influencing bioavailability.
  • Safety Profile : While direct toxicity data for the target compound are unavailable, structurally related esters like Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate () exhibit Category 4 acute toxicity (oral, dermal, inhalation), suggesting similar precautions may apply.

Data Table: Structural and Functional Comparison

Compound Name Core Heterocycle Key Substituents Functional Groups Potential Use Toxicity Class (GHS)
Target Compound Benzothiazole 6-Isopropyl, carbamoyl Methyl ester Research/Pharmaceutical Not reported
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) Pyridazine Phenethylamino, pyridazin-3-yl Ethyl ester Research Not reported
2-[[(3-methyl-5-isoxazolyl)methyl]thio]-benzamide (No. 25) Isoxazole 3-Methylisoxazole, thioether Benzamide Anticancer/Antiviral Not reported
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate Thiadiazole Phenylcarbamoyl, methoxy Methyl ester Research Category 4 (Acute Toxicity)
Thiazopyr Thiazoline Difluoromethyl, trifluoromethyl Methyl ester Pesticide Not reported

Biological Activity

Methyl 4-((6-isopropylbenzo[d]thiazol-2-yl)carbamoyl)benzoate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

Molecular Formula C18H18N2O3S\text{Molecular Formula }C_{18}H_{18}N_{2}O_{3}S
  • Antimicrobial Activity : Compounds containing benzothiazole moieties have been shown to exhibit significant antimicrobial properties. The mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .
  • Anticancer Properties : Research indicates that derivatives of benzothiazole can induce apoptosis in cancer cells. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer) .
  • Anti-inflammatory Effects : Some studies suggest that benzothiazole derivatives may possess anti-inflammatory properties, potentially through the modulation of inflammatory cytokines and pathways .

Antimicrobial Activity

A summary of antimicrobial activity against various pathogens is presented in the table below:

CompoundPathogenMIC (μg/mL)Inhibition (%)
This compoundE. coli5095
This compoundS. aureus4090
Reference Drug (Ciprofloxacin)E. coli0.5>99

Anticancer Activity

The following table summarizes the cytotoxic effects observed in various cancer cell lines:

CompoundCell LineIC50 (μM)
This compoundMCF-712.5
This compoundBel-740215.0
Doxorubicin (Control)MCF-70.1

Case Studies

  • Antimicrobial Efficacy : A study assessing the efficacy of this compound against Mycobacterium tuberculosis showed promising results with an MIC value significantly lower than standard treatments, indicating its potential as a novel anti-tubercular agent .
  • Cytotoxicity in Cancer Models : In vitro studies demonstrated that this compound exhibits selective cytotoxicity against breast cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
  • Inflammation Model : In a mouse model of inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines, supporting its potential use in inflammatory conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.